![molecular formula C18H17N5O3 B11150411 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11150411.png)
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of the triazolo[4,3-a]pyridine structure exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that compounds similar to 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can inhibit enzymes such as α-glucosidase and butyryl cholinesterase (BChE) . These enzymes are crucial in metabolic processes and neurological functions, respectively.
Table 1: Enzyme Inhibition Activity of Related Compounds
Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | α-glucosidase | 5.0 | |
Compound B | BChE | 7.5 | |
Compound C | Carbonic anhydrase | 10.0 |
Anticancer Activity
The anticancer potential of compounds related to This compound has been evaluated through various in vitro studies. For example, a series of oxadiazole derivatives were synthesized and tested against different cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity with low toxicity profiles .
Synthesis and Structural Modifications
The synthesis of This compound typically involves multi-step synthetic routes that can include microwave-assisted methods for enhanced yields and purity . Structural modifications can lead to variations in biological activity and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Known for its biological activities and used in various research applications.
Triazolo[4,3-a]pyrazine Derivatives: Studied for their antibacterial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Recognized for its diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide stands out due to its unique structure, which combines the triazolopyridine core with a benzoxazine moiety. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Biological Activity
The compound 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and anti-inflammatory activities, as well as its mechanism of action.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoxazine core and a triazolo-pyridine moiety. The molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₅O₃ |
Molecular Weight | 285.30 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound targets specific proteins involved in cell cycle regulation and apoptosis. Polo-like kinase 1 (Plk1) is a key target; inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : In studies conducted on various cancer cell lines (e.g., HeLa and A549), the compound demonstrated an IC50 value in the micromolar range, indicating potent cytotoxicity against these cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:
- Cytokine Inhibition : Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In animal models of inflammation, derivatives of this compound have been shown to reduce swelling and pain associated with inflammatory responses.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A study by Alverez et al. highlighted the anticancer effects of triazole derivatives in which modifications to the benzoxazine structure enhanced binding affinity to Plk1 and improved therapeutic efficacy .
- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests favorable absorption and distribution characteristics which are essential for therapeutic applications .
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c24-17-11-26-14-7-6-12(10-13(14)20-17)18(25)19-8-3-5-16-22-21-15-4-1-2-9-23(15)16/h1-2,4,6-7,9-10H,3,5,8,11H2,(H,19,25)(H,20,24) |
InChI Key |
KTLLNDQINRRHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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